3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile
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Overview
Description
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and an amino group on a benzonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions:
Amino Group Introduction: The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of human equilibrative nucleoside transporters.
Medicine: Explored for its potential therapeutic effects, including antitumor and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazin-1-yl Derivatives: These compounds share a similar piperazine ring structure with fluorophenyl substitution.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds have similar piperazine moieties and are investigated for their biological activities.
Uniqueness
3-Amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzonitrile is unique due to its specific substitution pattern and its potent inhibitory effects on human equilibrative nucleoside transporters, particularly ENT2 .
Properties
CAS No. |
1706428-53-6 |
---|---|
Molecular Formula |
C17H17FN4 |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
3-amino-4-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H17FN4/c18-14-2-4-15(5-3-14)21-7-9-22(10-8-21)17-6-1-13(12-19)11-16(17)20/h1-6,11H,7-10,20H2 |
InChI Key |
SJPFIQKCENIIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C#N)N |
Origin of Product |
United States |
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